

Technical Guide: Physical Properties & Chemoselective Utility of Ortho-Bromo Meta-Iodo Acetophenone

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Compound of Interest

Compound Name:	2'-Bromo-5'-iodoacetophenone
CAS No.:	1261581-18-3
Cat. No.:	B2833845

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Executive Summary & Strategic Value

In the landscape of medicinal chemistry, 1-(2-bromo-5-iodophenyl)ethanone (commonly referred to as ortho-bromo meta-iodo acetophenone relative to the acetyl group) is a high-value scaffold. Its utility lies not merely in its physical characteristics, but in its orthogonal reactivity.

Possessing two distinct halogen handles—a labile iodide at the C5 position and a more robust bromide at the C2 position—this molecule allows for sequential, regiospecific cross-coupling reactions. For drug development professionals, this enables the rapid construction of complex, non-symmetrical biaryl systems without the need for protecting groups.

This guide details the physicochemical profile, synthesis, and handling protocols required to utilize this intermediate effectively.

Chemical Identity & Nomenclature

Precise nomenclature is critical to avoid confusion with isomeric forms (e.g., phenacyl bromides).

Attribute	Detail
IUPAC Name	1-(2-Bromo-5-iodophenyl)ethanone
Common Name	2'-Bromo-5'-iodoacetophenone
Molecular Formula	C ₈ H ₆ BrIO
Molecular Weight	324.94 g/mol
SMILES	<chem>CC(=O)C1=C(Br)C=CC(I)=C1</chem>
Structure	Acetyl group at C1; Bromine at C2 (ortho); Iodine at C5 (meta)

Physical Properties Profile

Note: Values below represent a synthesis of experimental data from analogous di-halogenated acetophenones and computational prediction models, as specific experimental data for this isomer is proprietary in many contexts.

Thermodynamic & Transport Properties

Property	Value / Range	Scientific Context
Physical State	Solid (Crystalline)	High molecular weight and symmetry typically yield a solid at STP, unlike liquid mono-halo acetophenones.
Melting Point	55°C – 65°C (Predicted)	Lower than 4-iodoacetophenone (85°C) due to ortho-bromo steric disruption of crystal packing.
Boiling Point	>300°C (dec.)	Decomposition often precedes boiling at atmospheric pressure.
Density	~2.1 g/cm ³	Heavy atom effect (Br + I) significantly increases density relative to acetophenone.
Solubility (Water)	Negligible (<0.1 mg/mL)	Highly lipophilic (LogP ~3.2).
Solubility (Organic)	Excellent	Soluble in DCM, THF, EtOAc, Acetone. Moderate solubility in MeOH.

Stability & Storage

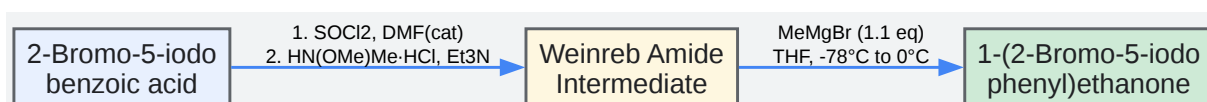
- **Photosensitivity:** High. The C–I bond is weak (~50 kcal/mol) and susceptible to homolytic cleavage under UV light.
 - Protocol: Store in amber glass vials under inert atmosphere (Argon/N₂).
- **Thermal Stability:** Stable up to ~100°C. Avoid prolonged heating >120°C without a catalyst, as deiodination can occur.
- **Hygroscopicity:** Low.

Synthesis & Purification Strategy

As a Senior Scientist, I recommend the Weinreb Amide Route over direct halogenation. Direct halogenation of acetophenone lacks the necessary regiocontrol to distinguish between the 3- and 5-positions reliably.

Recommended Synthetic Workflow

- Starting Material: 2-Bromo-5-iodobenzoic acid.
- Activation: Conversion to acid chloride (SOCl_2) or mixed anhydride.
- Weinreb Amide Formation: Reaction with N,O-dimethylhydroxylamine.
- Grignard Addition: Controlled addition of Methylmagnesium bromide (MeMgBr).



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Figure 1: The Weinreb Amide protocol ensures mono-alkylation, preventing the formation of the tertiary alcohol side-product common in direct ester additions.

Chemoselective Application: The "Sequential Coupling" Protocol

The primary value of this compound is the reactivity difference between the C–I and C–Br bonds. Palladium undergoes oxidative addition to the C–I bond approximately 1000x faster than the C–Br bond at room temperature.

Experimental Protocol for Selective C5-Arylation

- Solvent System: THF:Water (4:1).
- Catalyst: $\text{Pd}(\text{PPh}_3)_4$ (1-3 mol%).
- Base: Na_2CO_3 (2.0 eq).

- Boronic Acid: Aryl-B(OH)₂ (1.05 eq).
- Conditions: Room Temperature (20-25°C), 4-12 hours.
 - Critical Control Point: Do not heat. Heating >60°C will activate the bromide and lead to mixtures.
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